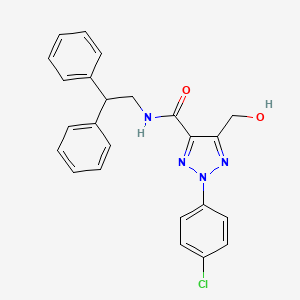
2-(4-chlorophenyl)-N-(2,2-diphenylethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-chlorophenyl)-N-(2,2-diphenylethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that belongs to the class of triazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-N-(2,2-diphenylethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide typically involves the following steps:
Formation of the Triazole Ring: This can be achieved through a click chemistry reaction between an azide and an alkyne.
Introduction of the Chlorophenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a 4-chlorophenyl group, often using a palladium-catalyzed coupling reaction.
Addition of the Diphenylethyl Group: This can be done through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Sodium hydroxide (NaOH) or other strong bases.
Major Products
Oxidation: Carboxylic acids.
Reduction: Amines.
Substitution: Various substituted triazole derivatives.
Applications De Recherche Scientifique
Chemistry
- Used as a building block for the synthesis of more complex molecules.
- Studied for its reactivity and stability under various conditions.
Biology
- Investigated for its potential as an antimicrobial agent.
- Studied for its interactions with biological macromolecules.
Medicine
- Explored for its potential as an anti-cancer agent.
- Investigated for its use in the treatment of fungal infections.
Industry
- Used in the development of new materials with specific properties.
- Studied for its potential use in agricultural chemicals.
Mécanisme D'action
The mechanism of action of 2-(4-chlorophenyl)-N-(2,2-diphenylethyl)-5-(hydroxymethyl)-2H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events that result in its observed biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,2,3-Triazole derivatives with different substituents.
- Other chlorophenyl-containing compounds.
- Diphenylethyl derivatives.
Uniqueness
- The combination of the triazole ring with the chlorophenyl and diphenylethyl groups provides unique chemical and biological properties.
- The hydroxymethyl group adds additional reactivity and potential for further functionalization.
Propriétés
Formule moléculaire |
C24H21ClN4O2 |
|---|---|
Poids moléculaire |
432.9 g/mol |
Nom IUPAC |
2-(4-chlorophenyl)-N-(2,2-diphenylethyl)-5-(hydroxymethyl)triazole-4-carboxamide |
InChI |
InChI=1S/C24H21ClN4O2/c25-19-11-13-20(14-12-19)29-27-22(16-30)23(28-29)24(31)26-15-21(17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-14,21,30H,15-16H2,(H,26,31) |
Clé InChI |
ISVPKYGREOAZAM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C(CNC(=O)C2=NN(N=C2CO)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















